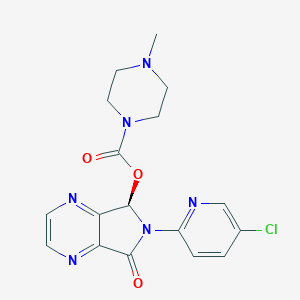![molecular formula C22H29NO6 B114148 Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate CAS No. 152630-48-3](/img/structure/B114148.png)
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate
Übersicht
Beschreibung
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate, also known as CR8, is a potent inhibitor of cyclin-dependent kinases (CDKs). This compound has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer therapy. In
Wirkmechanismus
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate inhibits CDKs, which are important regulators of the cell cycle. CDKs are frequently overexpressed in cancer cells, leading to uncontrolled cell proliferation. By inhibiting CDKs, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate induces cell cycle arrest and apoptosis in cancer cells. Additionally, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to inhibit the activity of other kinases, such as glycogen synthase kinase 3 beta (GSK3β) and casein kinase 2 (CK2), which are involved in various cellular processes.
Biochemische Und Physiologische Effekte
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Additionally, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to enhance the efficacy of other anti-cancer drugs, suggesting that it may have a synergistic effect when used in combination with other therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate is its potency as a CDK inhibitor. It has been shown to be more potent than other CDK inhibitors, such as flavopiridol and roscovitine. Additionally, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to have a long half-life in vivo, which may make it a more effective therapeutic agent. However, one limitation of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate. One area of interest is the development of more potent and selective CDK inhibitors. Additionally, the use of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate in combination with other anti-cancer drugs should be further explored. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate, which may provide insights into its efficacy and safety as a therapeutic agent. Finally, the use of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate in preclinical animal models should be further investigated to determine its potential for clinical use.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast cancer, colon cancer, and leukemia. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and cisplatin. These findings suggest that Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has the potential to be used as a therapeutic agent for cancer treatment.
Eigenschaften
CAS-Nummer |
152630-48-3 |
|---|---|
Produktname |
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate |
Molekularformel |
C22H29NO6 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
dimethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)heptanedioate |
InChI |
InChI=1S/C22H29NO6/c1-26-18-9-8-16(14-19(18)29-17-6-4-5-7-17)22(15-23,12-10-20(24)27-2)13-11-21(25)28-3/h8-9,14,17H,4-7,10-13H2,1-3H3 |
InChI-Schlüssel |
VGTLHQTZKHZULR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(CCC(=O)OC)(CCC(=O)OC)C#N)OC2CCCC2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CCC(=O)OC)(CCC(=O)OC)C#N)OC2CCCC2 |
Synonyme |
DIMETHYL 4-CYANO-4-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]HEPTANEDIOATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)
![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)
![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

